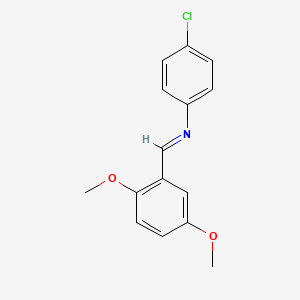

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline

説明

製法

合成経路と反応条件

4-クロロ-N-(2,5-ジメトキシベンジリデン)アニリンの合成は、通常、4-クロロアニリンと2,5-ジメトキシベンズアルデヒドの縮合反応によって行われます。この反応は、通常、エタノール溶媒中で還流条件下で行われます。混合物は約80〜90°Cに加熱され、数時間保持することによりシッフ塩基が生成されます。生成物はその後、エタノールから再結晶によって精製されます.

工業的製法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。連続フロー反応器や自動化システムの使用により、生産プロセスの効率を高めることができます。最終生成物は、多くの場合、工業規格を満たすために厳格な品質管理措置が実施されます。

特性

CAS番号 |

38608-01-4 |

|---|---|

分子式 |

C15H14ClNO2 |

分子量 |

275.73 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)methanimine |

InChI |

InChI=1S/C15H14ClNO2/c1-18-14-7-8-15(19-2)11(9-14)10-17-13-5-3-12(16)4-6-13/h3-10H,1-2H3 |

InChIキー |

WASHLTGGBRAPBS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)OC)C=NC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet industrial standards.

化学反応の分析

反応の種類

4-クロロ-N-(2,5-ジメトキシベンジリデン)アニリンは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成することができます。

置換: この化合物は、特にクロロ基において求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水性またはアルコール性媒体中の水酸化ナトリウム。

生成される主な生成物

酸化: 対応するキノンまたはカルボン酸の生成。

還元: 対応するアミンの生成。

置換: 置換アニリンまたはベンジリデン誘導体の生成。

科学的研究の応用

4-クロロ-N-(2,5-ジメトキシベンジリデン)アニリンは、科学研究においていくつかの用途があります。

化学: 配位化学におけるリガンドとして、および有機合成における前駆体として使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。

医学: その生物活性のため、潜在的な治療用途について調査されています。

産業: 染料、顔料、およびその他の工業用化学品の開発に使用されます。

作用機序

類似化合物の比較

類似化合物

- N-(2,5-ジメトキシベンジリデン)アニリン

- 4-クロロ-2,5-ジメトキシアニリン

- 2,5-ジメトキシ-N-(4-メトキシベンジリデン)アニリン

独自性

4-クロロ-N-(2,5-ジメトキシベンジリデン)アニリンは、クロロ基とメトキシ基の両方が存在するため、独自の化学的および生物学的特性を備えています。

類似化合物との比較

Similar Compounds

- N-(2,5-Dimethoxybenzylidene)aniline

- 4-Chloro-2,5-dimethoxyaniline

- 2,5-Dimethoxy-N-(4-methoxybenzylidene)aniline

Uniqueness

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。